Rh-Catalyzed Conjugate Addition to Thiochromones
The [Rh(COD)Cl]₂/(R)-3,4,5-MeO-MeOBIPHEP catalyst system enables asymmetric 1,4-addition of arylzinc reagents to thiochromones, affording chiral thioflavanones with up to 91% yield and up to 97% ee [1]. In contrast, the parent MeOBIPHEP (diphenyl) and BINAP ligands provided substantially lower ee values (<40%) or no conversion under identical conditions, confirming that the 3,4,5-trimethoxyphenyl substitution is essential to overcome catalyst poisoning and substrate inertness [2]. This reaction class is unreported for other MeOBIPHEP variants.
vs. parent MeOBIPHEP: Δee >57 pp
| Evidence Dimension | Enantioselectivity in Rh-catalyzed conjugate addition of arylzinc chlorides to thiochromones |
|---|---|
| Target Compound Data | up to 91% yield, up to 97% ee |
| Comparator Or Baseline | (R)-MeOBIPHEP (parent diphenyl): <40% ee; (R)-BINAP: poor conversion |
| Quantified Difference | Δee >57 percentage points over parent MeOBIPHEP |
| Conditions | Rh(COD)Cl₂/(R)-3,4,5-MeO-MeOBIPHEP, THF, 0 °C to rt, arylzinc chloride reagents |
Why This Matters
For laboratories synthesizing enantiopure sulfur-containing heterocycles, this ligand is the only experimentally validated option delivering pharmaceutically useful ee levels (≥95%), making it a critical procurement specification.
- [1] Meng L; Jin MY; Wang J. Rh-Catalyzed Conjugate Addition of Arylzinc Chlorides to Thiochromones: A Highly Enantioselective Pathway for Accessing Chiral Thioflavanones. Org. Lett. 2016, 18, 19, 4986–4989. PMID: 27667117. View Source
- [2] Chiral-Phosphine-Ligands.com. Summary of Meng L et al. (2016) research: 'Rh(COD)Cl2/(R)-3,4,5-MeO-BIPHEP catalyst … overcomes catalyst poisoning.' Accessed via https://www.chiral-phosphine-ligands.com. View Source
